1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-19(2,3)18(28)26-10-8-25(9-11-26)16-15-17(22-12-21-16)27(24-23-15)14-6-4-13(20)5-7-14/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUYBFJIOIQUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.43 g/mol. The structure features a triazole-pyrimidine moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The triazole and pyrimidine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity.
- Modulation of Cell Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
- Antiviral and Anticancer Properties : Similar compounds have shown efficacy against viral replication and tumor growth by targeting specific cellular pathways.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cells : Studies have shown that related compounds demonstrate potent cytotoxicity against MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Triazolo-Pyrimidine Derivative A | 5.0 | MCF-7 |
| Triazolo-Pyrimidine Derivative B | 10.0 | Bel-7402 |
Antiviral Activity
Compounds with similar structures have been reported to possess antiviral properties by interfering with viral replication processes. The mechanisms may include:
- Inhibition of Viral Entry : Compounds can block viral entry into host cells.
- Disruption of Viral Assembly : They may interfere with the assembly of viral particles within infected cells.
Study 1: Cytotoxicity Evaluation
A study published in Chemistry and Biological Activities evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound exhibited significant activity against MCF-7 cells, suggesting its potential as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanisms underlying the antiviral activity of triazolo-pyrimidines. The findings indicated that these compounds could inhibit key enzymes involved in viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds share the triazolo[4,5-d]pyrimidine core and piperazine linker but differ in substituents, leading to variations in physicochemical and pharmacological properties.
Table 1: Structural and Functional Comparison
Key Observations:
Halogen vs. Alkoxy Groups: Fluorine’s smaller size and higher electronegativity may favor tighter binding compared to bulkier methoxy substituents.
Steric and Lipophilic Considerations: The 2,2-dimethylpropan-1-one group in the target compound introduces significant steric hindrance, which could limit off-target interactions but may reduce solubility compared to the linear propan-1-one in ’s compound .
Synthesis Challenges :
- Compounds with multiple aromatic and heterocyclic groups (e.g., ’s impurity) face synthesis hurdles, such as controlling regioselectivity and minimizing byproducts . The target compound’s simpler structure may offer synthetic advantages.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
A multi-step approach is advised, starting with Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group to the triazolo[4,5-d]pyrimidine core. Subsequent piperazine coupling via nucleophilic substitution (e.g., using a brominated intermediate) followed by ketone functionalization with 2,2-dimethylpropan-1-one is typical. Purification via column chromatography and validation by HPLC (≥95% purity) and elemental analysis are critical .
Q. Which spectroscopic techniques are essential for structural characterization?
Use /-NMR to confirm proton/carbon environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R-factor < 0.05) provides absolute configuration, as demonstrated in analogous triazolo-pyrimidine structures .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Pair with fluorescence-based binding assays to screen for kinase or receptor affinity, referencing hydrazone-triazolo pyrimidine derivatives as a model .
Q. How is purity validated post-synthesis?
Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) and elemental analysis (%C, %H, %N within ±0.4% of theoretical values). Consistency in melting point (DSC analysis) further confirms purity .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during refinement?
Use SHELXL’s twin refinement and BASF parameter for twinned crystals. Cross-validate with Hirshfeld surface analysis to identify disordered regions. For example, in analogous pyrazolo[1,5-a]pyrimidines, R-factor convergence to <0.05 and data-to-parameter ratios >12:1 ensure reliability .
Q. What experimental design optimizes structure-activity relationship (SAR) studies?
Adopt a modular synthesis strategy to systematically vary substituents (e.g., fluorophenyl → chlorophenyl; dimethylpropanone → cyclopropyl ketone). Test derivatives in dose-response assays (IC determination) and correlate with computational docking (e.g., AutoDock Vina) to map binding interactions, as seen in hydrazone-based anticancer agents .
Q. How to assess environmental fate and biodegradation pathways?
Follow Project INCHEMBIOL’s framework: (1) Determine logP and hydrolysis half-life (pH 7.4, 25°C) via shake-flask and LC-MS; (2) Use soil microcosms to study microbial degradation over 30 days; (3) Apply QSAR models to predict bioaccumulation potential .
Q. How to reconcile conflicting biological activity data across studies?
Conduct meta-analysis with strict inclusion criteria (e.g., ≥3 independent studies, standardized assay protocols). Use ANOVA to identify batch effects (e.g., cell passage number, solvent variations). Replicate key experiments under controlled conditions, as emphasized in evidence-based inquiry frameworks .
Q. What computational strategies predict metabolic stability?
Employ cytochrome P450 docking simulations (CYP3A4, CYP2D6) and metabolite identification via in silico tools like Meteor (Lhasa Ltd.). Validate with in vitro liver microsome assays (e.g., half-life in human hepatocytes) .
Q. How to design a high-throughput crystallography pipeline for analog screening?
Utilize SHELXC/D/E for rapid phase determination and automated SHELXPRO refinement. Optimize crystal growth via microbatch-under-oil trials (20% PEG 3350, pH 6.5). For triazolo-pyrimidines, prioritize plate-like crystals with <10% solvent content to enhance resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
